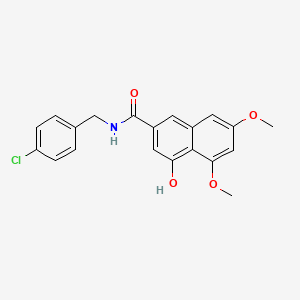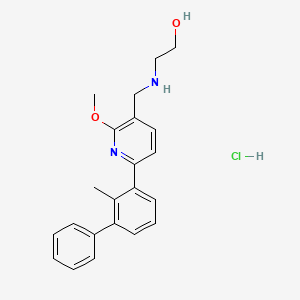![molecular formula C39H64N8O10 B12399192 [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analogue of Neurokinin A, a member of the tachykinin peptide family. This compound is a selective and potent agonist for the neurokinin 2 receptor (NK2R), which plays a crucial role in smooth muscle contraction across various tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products
The major product of these reactions is the fully synthesized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide, with potential by-products including truncated peptides or peptides with incomplete deprotection .
Applications De Recherche Scientifique
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of NK2R in smooth muscle contraction and neurotransmission.
Medicine: Explores potential therapeutic applications in treating bladder and bowel dysfunctions.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mécanisme D'action
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) exerts its effects by selectively binding to and activating NK2R. This activation leads to the contraction of smooth muscles in various tissues, including the bladder and gastrointestinal tract. The molecular pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neurokinin A: The natural ligand for NK2R.
[Sar9,Met(O2)11]Substance P: Another synthetic analogue with similar receptor affinity.
[Pro9,MeLeu10]Neurokinin B: A related compound with affinity for NK3R.
Uniqueness
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is unique due to its high selectivity and potency for NK2R, making it a valuable tool for studying the specific roles of this receptor in various physiological processes .
Propriétés
Formule moléculaire |
C39H64N8O10 |
|---|---|
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1 |
Clé InChI |
PLJWDMCXCWRSKI-HLYNNXGTSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)








![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

